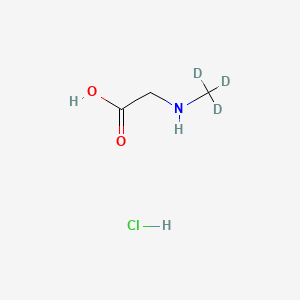
4-Hydroxy Clonidine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Clonidine-d4 is the deuterium labeled 4-Hydroxy Clonidine . It is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of 4-Hydroxy Clonidine-d4 involves the incorporation of deuterium, a stable isotope of hydrogen . This process is often used in drug development to create labeled versions of compounds for quantitation purposes .Molecular Structure Analysis
The molecular formula of 4-Hydroxy Clonidine-d4 is C9H5D4Cl2N3O . The structure includes a dichlorophenyl group, an imidazole ring, and a hydroxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy Clonidine-d4 include a molecular weight of 250.12 and a formula of C9H5D4Cl2N3O . It has a density of 1.6±0.1 g/cm3, a boiling point of 373.7±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Aplicaciones Científicas De Investigación
Pharmacological Research
4-Hydroxy Clonidine-d4 is a deuterium labeled metabolite of Clonidine . Clonidine is a medication used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD) . Therefore, 4-Hydroxy Clonidine-d4 can be used in pharmacological research to study the metabolism and effects of Clonidine.
Analytical Method Development
4-Hydroxy Clonidine-d4 can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Clonidine .
Transport Studies
Given that 4-Hydroxy Clonidine-d4 is classified as a Dangerous Good for transport , it could potentially be used in studies investigating the transport and distribution of similar compounds in the environment or within biological systems.
Mecanismo De Acción
Target of Action
4-Hydroxy Clonidine-d4 is the deuterium labeled 4-Hydroxy Clonidine . The primary target of 4-Hydroxy Clonidine-d4 is similar to that of Clonidine, which is poorly understood . .
Mode of Action
The mode of action of 4-Hydroxy Clonidine-d4 involves its interaction with its primary targets, the alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the release of norepinephrine, a neurotransmitter involved in the regulation of blood pressure. This leads to a decrease in peripheral vascular resistance and a reduction in heart rate, resulting in lowered blood pressure .
Biochemical Pathways
The main reaction in Clonidine metabolism is the 4-hydroxylation of Clonidine by CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5 This suggests that 4-Hydroxy Clonidine-d4 may also be metabolized by these enzymes
Pharmacokinetics
The pharmacokinetics of 4-Hydroxy Clonidine-d4 is expected to be similar to that of Clonidine. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The complete bioavailability of Clonidine and its elimination half-life (20 to 25.5 h) remained constant after single and multiple doses .
Result of Action
The molecular and cellular effects of 4-Hydroxy Clonidine-d4’s action are likely to be similar to those of Clonidine, given their structural similarity. Clonidine’s action results in a decrease in peripheral vascular resistance and a reduction in heart rate, leading to lowered blood pressure .
Propiedades
IUPAC Name |
3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBRPXHGAXREI-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Cl)O)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675927 |
Source


|
| Record name | 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189988-05-3 |
Source


|
| Record name | 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)



